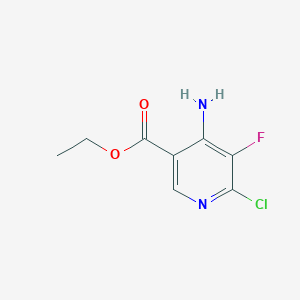

Ethyl 4-amino-6-chloro-5-fluoronicotinate

Description

Contextualizing Nicotinate (B505614) Esters in Contemporary Drug Discovery and Development

Nicotinate esters, as derivatives of nicotinic acid (Niacin or Vitamin B3), are integral building blocks in the synthesis of a wide range of biologically active compounds. The pyridine (B92270) ring, a core component of nicotinate esters, is a prevalent motif in many approved drugs. The versatility of the nicotinate scaffold allows for a variety of chemical modifications, enabling the fine-tuning of a molecule's pharmacological properties. This adaptability has made nicotinate esters a subject of interest in the development of new therapeutic agents.

Strategic Incorporation of Fluorine in Bioactive Molecules and its Impact on Biological Profiles

The introduction of fluorine into bioactive molecules is a widely employed strategy in modern drug design, a practice that can profoundly alter a compound's biological profile. researchgate.net Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's electronic properties and conformation with minimal steric hindrance. researchgate.net The substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby enhancing the metabolic stability and bioavailability of a drug. researchgate.net Furthermore, fluorine can influence a molecule's lipophilicity and basicity (pKa), which are critical parameters affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of fluorine can also lead to stronger binding interactions with target proteins, potentially increasing the potency of a drug. researchgate.net

Academic Significance of Ethyl 4-amino-6-chloro-5-fluoronicotinate in Chemical and Biological Research

This compound is a polysubstituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique arrangement of functional groups—an amino group, a chloro group, a fluoro group, and an ethyl ester—makes it a versatile precursor for the synthesis of more complex heterocyclic compounds. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential in the exploration of new chemical entities. For instance, the chloro and amino groups provide reactive sites for nucleophilic substitution and derivatization, respectively, allowing for the construction of diverse molecular libraries.

The academic interest in closely related fluorinated nicotinate esters is well-established. For example, fluorinated nicotinic acid building blocks are utilized in medicinal chemistry research for the development of bioactive molecules. ossila.com One such application is in the synthesis of tracers for positron emission tomography (PET), which are used to visualize and measure metabolic processes. ossila.com Furthermore, derivatives of fluorinated nicotinic acid have been investigated for their potential in treating pancreatic cancer. ossila.com The study of fluorinated pyrazole (B372694) acids, which share some structural similarities with fluorinated nicotinates, has revealed their activity as agonists of the high-affinity niacin receptor GPR109a, highlighting the potential for fluorinated scaffolds to interact with important biological targets. nih.gov

The general reactivity of related compounds, such as Ethyl 4-amino-6-chloro-5-methylnicotinate, suggests that the chloro group can be displaced by various nucleophiles, and the amino group can participate in condensation reactions. evitachem.com This reactivity profile underscores the potential of this compound as a versatile building block in the synthesis of novel compounds with potential biological activities.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate | nih.gov |

| Molecular Formula | C₈H₈ClFN₂O₂ | nih.gov |

| Molecular Weight | 218.61 g/mol | nih.gov |

| CAS Number | 2454397-74-9 | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Storage Temperature | Ambient Storage | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIJYBRHUZZBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1N)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Divergent and Convergent Synthetic Routes to Ethyl 4-amino-6-chloro-5-fluoronicotinate

The synthesis of this compound can be approached through various strategic routes, primarily involving the construction and subsequent functionalization of the pyridine (B92270) ring.

Elaboration from Key Pyridine Precursors (e.g., 4,6-Dichloro-5-fluoronicotinic Acid Derivatives)

A primary convergent strategy for the synthesis of this compound commences with a pre-functionalized pyridine ring, specifically derivatives of 4,6-dichloro-5-fluoronicotinic acid. This approach allows for the sequential and controlled introduction of the amino and ester functionalities.

A key intermediate in this route is Ethyl 4,6-dichloro-5-fluoronicotinate. This precursor can be synthesized from 4,6-dihydroxy-5-fluoropyrimidine through a series of reactions. The initial step involves the reaction with phosphorus oxychloride, a common reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. This is followed by esterification to introduce the ethyl nicotinate (B505614) moiety.

| Starting Material | Reagents | Intermediate |

| 4,6-dihydroxy-5-fluoropyrimidine | 1. Phosphorus oxychloride 2. Ethanol (B145695) | Ethyl 4,6-dichloro-5-fluoronicotinate |

Strategic Amination Protocols on Halogenated Nicotinate Esters

With the key intermediate, Ethyl 4,6-dichloro-5-fluoronicotinate, in hand, the subsequent critical step is the regioselective introduction of the amino group at the C-4 position. The reactivity of the two chlorine atoms on the pyridine ring is differential, allowing for selective substitution. The chloro group at the C-4 position is more susceptible to nucleophilic aromatic substitution compared to the C-6 chloro group. This regioselectivity is a crucial aspect of the synthesis.

The amination is typically achieved by reacting Ethyl 4,6-dichloro-5-fluoronicotinate with a source of ammonia (B1221849). This reaction is generally carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.

| Reactant | Reagent | Product |

| Ethyl 4,6-dichloro-5-fluoronicotinate | Ammonia | This compound |

Esterification and Transesterification Procedures

While the primary route often involves the use of a pre-formed ethyl ester, alternative strategies could involve the esterification of the corresponding carboxylic acid, 4-amino-6-chloro-5-fluoronicotinic acid. Standard esterification methods, such as Fischer-Speier esterification using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed.

Transesterification is another potential method where a different ester of 4-amino-6-chloro-5-fluoronicotinic acid could be converted to the ethyl ester by reaction with an excess of ethanol in the presence of an acid or base catalyst.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound is inherently a study in regioselectivity. The precise control over the position of the amino group substitution is paramount. The electronic effects of the existing substituents on the pyridine ring, particularly the electron-withdrawing nature of the ester and the fluoro groups, play a significant role in directing the incoming nucleophile (ammonia) to the C-4 position.

As the target molecule is achiral, stereoselective considerations are not a factor in its direct synthesis. However, if any of the subsequent derivatization steps were to introduce a chiral center, the principles of stereoselective synthesis would become critical.

Derivatization Strategies for this compound

The presence of multiple reactive sites on the this compound molecule allows for a variety of derivatization strategies, enabling the creation of a library of compounds with diverse properties.

Transformations at the C-4 Amino Group (e.g., acylation, alkylation)

The C-4 amino group is a primary site for further functionalization. Its nucleophilic character allows for reactions such as acylation and alkylation.

Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This transformation can be useful for modifying the electronic properties of the molecule or for introducing a point of attachment for further synthetic elaboration.

Alkylation: N-alkylation of the amino group can also be achieved, though it may be more challenging to control and can potentially lead to a mixture of mono- and di-alkylated products. The reaction typically involves an alkyl halide in the presence of a base. The reactivity of the amino group can be modulated by the electronic nature of the pyridine ring.

These derivatization strategies highlight the versatility of this compound as a scaffold for the development of new chemical entities with tailored properties.

Selective Modifications of Halogen Substituents at C-5 and C-6

The presence of two different halogen atoms on the pyridine ring of this compound presents both a challenge and an opportunity for selective functionalization. The C-6 chloro substituent is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C-5 fluoro substituent. This differential reactivity allows for the selective replacement of the chlorine atom with various nucleophiles.

For instance, the reaction of polychlorinated and polyfluorinated pyridines with nucleophiles often proceeds with the displacement of the chlorine atom, especially when activated by electron-withdrawing groups. bldpharm.com In the context of related 4-aminopyridine (B3432731) derivatives, the chlorine at the C-6 position can be selectively displaced by alkoxides or amines to furnish 6-alkoxy or 6-amino-substituted 5-fluoronicotinates. nih.govresearchgate.net The higher reactivity of the C-Cl bond compared to the C-F bond in SNAr reactions is a well-established principle in heterocyclic chemistry. nih.gov

While specific studies detailing the selective modification of the C-5 fluorine on this compound are not extensively reported, research on related polyfluoroarenes indicates that C-F bond activation is possible, often requiring more forcing conditions or specific catalytic systems. nih.gov The regioselectivity of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts. rsc.org

Table 1: Selective Nucleophilic Substitution at C-6

| Nucleophile | Product | Reaction Conditions | Reference |

| Alkoxides (e.g., NaOR) | Ethyl 4-amino-6-alkoxy-5-fluoronicotinate | Typically in the corresponding alcohol or an aprotic solvent. | researchgate.net |

| Amines (e.g., RNH₂) | Ethyl 4-amino-6-amino-5-fluoronicotinate | Often requires heating in a suitable solvent. | nih.gov |

Ester Moiety Derivatization and Subsequent Chemical Conversions

The ethyl ester group at the C-3 position of the pyridine ring provides a handle for further molecular elaboration through various derivatization reactions.

Amidation: One of the most common transformations is the amidation of the ester to form the corresponding nicotinamide (B372718). The reaction of this compound with ammonia or primary/secondary amines leads to the formation of 4-amino-6-chloro-5-fluoronicotinamide. google.com This conversion is typically achieved by heating the ester with the amine, sometimes in the presence of a catalyst.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-6-chloro-5-fluoronicotinic acid, under either acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for the synthesis of other derivatives, such as amides via coupling reactions or other esters.

Reduction: The ester functionality can be reduced to a primary alcohol, yielding (4-amino-6-chloro-5-fluoropyridin-3-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable solvent system. For instance, the reduction of nicotinic acid esters to the corresponding pyridyl methanols has been effectively achieved using a NaBH₄-MeOH system. scholarsresearchlibrary.com

Table 2: Derivatization of the Ethyl Ester Moiety

| Reaction | Reagents and Conditions | Product |

| Amidation | NH₃ or RNH₂, heat | 4-amino-6-chloro-5-fluoronicotinamide |

| Hydrolysis | Acid or base catalysis (e.g., HCl or NaOH) | 4-amino-6-chloro-5-fluoronicotinic acid |

| Reduction | LiAlH₄ or NaBH₄/MeOH | (4-amino-6-chloro-5-fluoropyridin-3-yl)methanol |

Pyridine Ring Functionalization and Heterocyclic Annulation Reactions

The strategic placement of the amino group at C-4 and the halogen at C-5 provides a synthetically useful arrangement for the construction of fused heterocyclic systems. The ortho-relationship between the amino group and the C-5 position allows for cyclization reactions to form a second ring.

One important application is the synthesis of pyrido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.net The general strategy involves the reaction of a 4-aminonicotinic acid derivative with a suitable one-carbon synthon. For example, the cyclocondensation of ethyl 4-aminonicotinates with reagents like formamide (B127407) or urea (B33335) can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. While direct examples starting from this compound are not extensively documented, the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid derivatives demonstrates the feasibility of this approach. belnauka.by

Furthermore, the amino group can be acylated and then subjected to intramolecular cyclization to form various fused heterocycles. The reactivity of the C-4 amino group as a nucleophile is a key feature in these transformations.

Novel Catalytic Approaches and Sustainable Synthesis Methods for Fluorinated Nicotinates

The development of environmentally benign and efficient synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and related compounds, novel catalytic and sustainable approaches are being explored.

Catalytic Synthesis: The synthesis of functionalized 4-aminopyridines can be achieved through various catalytic methods. rsc.org For the introduction of the fluorine atom, modern catalytic fluorination techniques are being developed, although their application to this specific substrate is an area for further research. acs.org The synthesis of polysubstituted nicotinic acid esters has been reported using a green synthesis method involving acidic ionic liquids, which offers advantages such as mild reaction conditions and easy product separation. google.com

Sustainable Synthesis: Efforts towards more sustainable routes for producing nicotinic acid derivatives often focus on the use of greener solvents, renewable starting materials, and enzymatic catalysis. nih.govnih.gov For instance, the enzymatic synthesis of nicotinic acid from 3-cyanopyridine (B1664610) using nitrilase enzymes represents a promising green alternative to traditional chemical methods that often require harsh conditions and generate significant waste. nih.gov While not directly applied to the synthesis of this compound, these principles of sustainable chemistry provide a framework for developing more environmentally friendly manufacturing processes for this important class of compounds. The use of biocatalysis for the synthesis of nicotinamide derivatives has also been explored, demonstrating the potential for enzymatic methods in constructing these molecules. nih.gov

Comprehensive Biological and Pharmacological Evaluation

Molecular Target Identification and Enzyme Inhibition Studies

Publicly available scientific literature and patent documents primarily describe Ethyl 4-amino-6-chloro-5-fluoronicotinate as a chemical intermediate used in the synthesis of more complex molecules, particularly inhibitors of mutated KRas proteins. google.comgoogle.comepo.orggoogle.comgoogle.com As a result, direct experimental data on its own biological activity, including enzyme inhibition and molecular target identification, is not extensively detailed in these sources. The focus of the cited research is on the final compounds derived from this molecule.

Investigation of KRAS G12D Inhibition Mechanisms and Potency

There is no direct evidence or published research to suggest that this compound itself is an inhibitor of KRAS G12D. Instead, it serves as a crucial building block in the multi-step synthesis of potent and selective KRAS G12D inhibitors. google.comgoogle.comgoogle.com Patent literature outlines the synthesis of novel heterocyclic compounds that demonstrate inhibitory activity against the KRAS G12D mutant protein, and this compound is listed as a reactant in the preparation of these active pharmaceutical ingredients. google.com The final products, not the intermediate, are the subject of analyses for potency and mechanisms of action against this oncogenic protein.

Profiling against Related Enzymes and Receptor Systems

No information is available in the reviewed sources regarding the profiling of this compound against other related enzymes or receptor systems. The specificity and selectivity studies reported are for the final inhibitor compounds synthesized using this intermediate. For instance, some of the final compounds have been evaluated for their inhibitory effects on the cytochrome P450 enzyme system, but this data does not pertain to this compound itself. epo.org

Cellular Pharmacodynamics and Pathway Modulation

Consistent with its role as a synthetic intermediate, there is a lack of direct research on the cellular effects of this compound. The pharmacodynamic properties and pathway modulation activities described in the literature are attributed to the complex inhibitors synthesized from it.

Anti-proliferative Effects in Oncogenic Cell Lines and Primary Cell Cultures

While the final compounds synthesized using this compound have shown anti-proliferative activities in cancer cell lines, with IC50 values in the nanomolar range, there is no published data on the anti-proliferative effects of the intermediate itself. epo.orggoogle.com The expectation is that this smaller, less complex molecule would not possess the specific structural features required for potent anti-proliferative activity.

Regulation of Key Cellular Signaling Pathways (e.g., RAS-MAPK pathway)

The RAS-MAPK pathway is a key signaling cascade that is often dysregulated in cancer. epo.org The complex KRAS G12D inhibitors, for which this compound is a precursor, are designed to block signaling through this pathway by inhibiting the mutated KRAS protein. google.com There is no information to suggest that this compound itself has any regulatory effect on the RAS-MAPK or other cellular signaling pathways.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

No studies detailing the effects of this compound on apoptosis induction or cell cycle arrest in any cell line have been identified. Research into the specific molecular pathways, such as the activation of caspases, modulation of Bcl-2 family proteins, or influence on cell cycle checkpoints (e.g., G1/S or G2/M), for this particular compound is not present in the available scientific literature. Therefore, no data tables or detailed research findings on these mechanisms can be provided.

Antimicrobial, Antiviral, and Other Bioactivity Investigations of Related Nicotinates

While the broader class of nicotinate (B505614) derivatives has been investigated for various biological activities, there is no specific research available on the antimicrobial, antiviral, or other bioactivities of this compound. Studies determining its efficacy against various strains of bacteria, viruses, or other pathogens have not been published. As a result, no data tables summarizing minimum inhibitory concentrations (MICs) or other measures of bioactivity can be compiled for this compound.

Structure Activity Relationship Sar and Rational Molecular Design

The rational design of analogs based on the Ethyl 4-amino-6-chloro-5-fluoronicotinate core hinges on a detailed understanding of how each structural component contributes to its interaction with biological targets. Research into closely related compounds, particularly 4-amino-3-chloro-5-fluoro-2-picolinic acids, which share the core aminopyridine structure, has provided significant insights into the SAR of this chemical class. These studies, primarily in the context of herbicidal activity, offer a valuable framework for understanding the broader potential of these derivatives.

The biological activity of derivatives of the 4-amino-6-chloro-5-fluoronicotinate scaffold is profoundly influenced by the nature and position of its substituents. Studies on analogous 4-amino-3-chloro-5-fluoro-2-picolinic acids have demonstrated that the core structure is essential for activity.

Key structural features that determine biological potency include:

The 4-amino group: This group is often crucial for forming key hydrogen bonds with target proteins. Its presence is considered fundamental for the biological activity observed in related series of compounds.

Halogenation at the 5- and 6-positions: The presence of both fluorine at the 5-position and chlorine at the 6-position creates a distinct electronic and steric profile. The high electronegativity of fluorine can alter the pKa of the pyridine (B92270) nitrogen and the 4-amino group, influencing binding affinity and cell permeability. estranky.sk The chlorine atom at the 6-position further modulates the electronic landscape of the ring and can be a site for further chemical modification.

The Carboxylate Group at the 3-position: The ethyl ester of the nicotinic acid is a critical feature. In many biologically active compounds, this ester may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which is often the active form. The nature of this ester group can be modified to tune solubility, cell permeability, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of picolinic acids, which are structurally related to the title compound, 3D-QSAR models have been successfully constructed to guide the synthesis of more potent analogs. nih.govmdpi.com

A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives identified several key descriptors that correlate with herbicidal activity. discoveryjournals.org These descriptors included:

Three-dimensional descriptors: Such as asphericity (ASP), which relates to the shape of the molecule.

WHIM indices (Weighted Holistic Invariant Molecular descriptors): Specifically, the second component accessibility directional WHIM index weighted by atomic masses (E2m), which captures information about molecular size, shape, and atom distribution.

Autocorrelation descriptors: The maximum autocorrelation of lag 2 weighted by atomic masses (R2m+), which describes the distribution of atomic properties throughout the molecule.

These models indicate that the three-dimensional shape and the distribution of mass and electronic properties are critical for the biological activity of this class of compounds. discoveryjournals.org Although a specific QSAR model for this compound was not found, the principles derived from these related studies are highly applicable. They suggest that future design efforts should focus on optimizing the shape and electronic properties of substituents to enhance their interaction with the target site.

The variation of substituents on the core scaffold of 4-amino-6-chloro-5-fluoronicotinate has a profound impact on its pharmacological profile. Drawing parallels from the study of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, specific substituent effects can be inferred. mdpi.com

In this series of compounds, the aryl group on the pyrazole (B372694) moiety at the 6-position was extensively modified. The findings can be summarized as follows:

| Substituent Position on the Aryl Ring | Effect on Root Growth Inhibitory Activity |

| 2- and 4-positions | Generally exhibited better inhibitory effects. |

| 3-position | Generally led to a decrease in inhibitory activity. |

Furthermore, the electronic nature of the substituents on the aryl ring was also found to be critical:

| Substituent Type on the Aryl Ring | Effect on Inhibitory Activity |

| Moderately electron-withdrawing or donating groups (e.g., F, Cl, Br, methyl, methoxy) | Often associated with higher activity, particularly at the 2- and 4-positions. |

| Strong electron-withdrawing groups (e.g., carboxyl, nitro) | Decreased inhibitory activity. |

| Strong electron-donating groups (e.g., hydroxyl, amino) | Decreased inhibitory activity. |

These findings suggest that a delicate balance of steric and electronic properties is required for optimal activity. For instance, compound S202 (4-amino-3-chloro-6-(5-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid) showed exceptionally high inhibition of A. thaliana root growth, indicating that the 4-chlorophenyl and difluoromethyl substituents on the pyrazole ring are favorable for activity. mdpi.com

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. The identification of the bioactive conformation—the specific shape a molecule adopts when it binds to its target—is a cornerstone of rational drug design.

For molecules containing fluorinated rings, such as this compound, the fluorine atom can have a significant influence on the conformational preferences of the molecule. nih.gov This is due to a combination of steric and electronic effects, including:

Hyperconjugation: The interaction of the C-F bond with adjacent sigma or pi systems can stabilize certain conformations. d-nb.info

Dipole-dipole interactions: The highly polar C-F bond can engage in electrostatic interactions that favor specific spatial arrangements of the molecule. d-nb.info

Charge-dipole interactions: In protonated forms of the molecule (e.g., at the pyridine nitrogen), the interaction between the positive charge and the C-F dipole can strongly influence conformational equilibrium. nih.gov

While a specific conformational analysis of this compound is not available in the literature, studies on related fluorinated heterocyclic systems, such as fluorinated piperidines, have shown that fluorine substitution can be used to lock the molecule into a desired conformation. nih.govd-nb.info This principle can be applied to the design of more rigid and potent analogs of the title compound, where a specific conformation is required for optimal binding to a biological target.

The design of improved analogs of this compound involves a multi-parameter optimization process aimed at enhancing not only target affinity and efficacy but also metabolic stability.

Enhanced Affinity and Efficacy:

Structure-Based Design: If the structure of the biological target is known, molecular docking studies can be used to predict how different analogs will bind. This allows for the rational design of substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, thereby increasing affinity.

Optimizing Substituents: As suggested by the SAR data from related picolinic acids, fine-tuning the electronic and steric properties of substituents is key. mdpi.com For example, exploring a range of substituted aryl or heteroaryl groups at the 6-position could lead to analogs with improved potency.

Enhanced Metabolic Stability:

Blocking Metabolic Hotspots: Metabolism, often mediated by cytochrome P450 enzymes, is a common route of drug inactivation. nih.gov Identifying the sites on the molecule that are most susceptible to metabolic attack (metabolic hotspots) is the first step.

Deuteration: Replacing hydrogen atoms at metabolic hotspots with deuterium can sometimes slow the rate of metabolism due to the kinetic isotope effect. cambridgemedchemconsulting.com

Fluorination: The introduction of fluorine atoms can block sites of oxidative metabolism. The C-F bond is very strong and resistant to cleavage, making fluorinated compounds often more metabolically robust. cambridgemedchemconsulting.com

Modifying Labile Groups: The ethyl ester group could be susceptible to hydrolysis by esterases. Modifying this group, for example, by creating more sterically hindered esters or replacing it with a metabolically stable bioisostere, could improve the compound's half-life.

A study on the metabolic stability of a related compound, [18F]3-fluoro-4-aminopyridine, found that it was readily metabolized by CYP2E1, with the primary metabolites being a hydroxylated derivative and an N-oxide. nih.gov This suggests that the aminopyridine core of the title compound could also be susceptible to similar metabolic pathways.

Scaffold Hopping:

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. nih.gov This approach can be used to discover novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property. For this compound, one could envision replacing the pyridine ring with other heterocyclic systems that can present the key pharmacophoric elements (the amino group, halogens, and carboxylate) in a similar spatial arrangement.

Bioisosteric Replacement:

Bioisosteric replacement is a more conservative strategy where a functional group is replaced by another group with similar physicochemical properties. nih.gov This is often done to fine-tune a molecule's properties without drastically altering its core structure.

Key bioisosteric replacements that could be applied to this compound include:

Carboxylic Acid Bioisosteres: If the active form of the molecule is the carboxylic acid (after hydrolysis of the ethyl ester), this group could be replaced with other acidic moieties to modulate pKa, lipophilicity, and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.gov

Amine and Halogen Bioisosteres: The 4-amino group could potentially be replaced with a hydroxyl group, although this would significantly alter its hydrogen bonding properties. estranky.sk The chlorine atom at the 6-position could be replaced with other groups of similar size and electronics, such as a trifluoromethyl (CF3) group or a cyano (CN) group, to explore changes in activity. cambridgemedchemconsulting.com

These strategies, guided by the SAR principles discussed, provide a powerful toolkit for the rational design and optimization of novel bioactive compounds based on the this compound scaffold.

Emerging Research Frontiers and Translational Prospects

Utilization of Ethyl 4-amino-6-chloro-5-fluoronicotinate as a Versatile Synthetic Building Block for Complex Molecules

The chemical architecture of this compound makes it an attractive starting material for the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The amino group at the 4-position can be acylated, alkylated, or used as a handle for further annulation reactions. The ethyl ester of the nicotinate (B505614) moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.

The fluorine atom at the 5-position, while generally less reactive towards nucleophilic substitution than chlorine, can influence the reactivity of the pyridine (B92270) ring through its electronic effects. It can also serve as a site for metallation, allowing for the introduction of other substituents. This versatility makes this compound a valuable building block for the construction of diverse molecular scaffolds with potential applications in various therapeutic areas.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Potential Reactions | Resulting Functional Groups |

| 6-Chloro | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers |

| 4-Amino | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines, Azides |

| 3-Ethyl Ester | Hydrolysis, Amidation | Carboxylic Acids, Amides |

| Pyridine Ring | Metallation, Cross-coupling | Aryl/Alkyl Substituents |

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Campaigns

Combinatorial chemistry, coupled with high-throughput screening, has become an indispensable tool in modern drug discovery for the rapid identification of new lead compounds. The multi-functional nature of this compound makes it an ideal scaffold for the generation of large and diverse chemical libraries. By systematically varying the substituents at the different reactive positions, a vast number of analogs can be synthesized in a parallel fashion.

These libraries can then be screened against a wide range of biological targets to identify compounds with desired activities. The structural information gleaned from these screening campaigns can provide valuable insights into the structure-activity relationships (SAR) of this chemical class, guiding the design of more potent and selective drug candidates. The fluorinated nature of the scaffold is particularly advantageous in this context, as fluorine substitution is known to often enhance metabolic stability and binding affinity.

Development of Radiolabeled Analogs for Positron Emission Tomography (PET) Imaging and Pharmacokinetic Studies

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of physiological processes at the molecular level. The incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a biologically active molecule can create a PET tracer that can be used to study the distribution and target engagement of the molecule in living subjects.

Given the presence of a fluorine atom in its structure, this compound is a prime candidate for the development of ¹⁸F-labeled analogs. The synthesis of such a tracer would involve replacing the stable ¹⁹F atom with ¹⁸F. These radiolabeled analogs could then be used in preclinical and clinical PET studies to investigate the pharmacokinetics of this class of compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, if a specific biological target is identified, an ¹⁸F-labeled analog could be used to visualize the target's location and density, providing valuable information for drug development and patient stratification. The insights gained from such studies are crucial for optimizing the dosing regimen and predicting the therapeutic efficacy of drug candidates derived from this scaffold.

Application in Chemical Biology Tools for Target Validation and Pathway Probing

Chemical biology utilizes small molecules as tools to dissect and understand complex biological processes. This compound and its derivatives can be developed into valuable chemical probes for target identification and validation, as well as for the elucidation of signaling pathways. By designing and synthesizing analogs with specific functionalities, such as photoaffinity labels or biotin tags, researchers can identify the protein targets with which these compounds interact.

Once a target is identified, these chemical tools can be used to probe its function in a cellular or in vivo context. For example, a potent and selective inhibitor derived from this scaffold could be used to study the physiological consequences of blocking a particular enzyme or receptor. This information is critical for validating the therapeutic potential of a given target and for understanding the mechanism of action of the drug candidates.

Future Directions in the Medicinal Chemistry of Fluorinated Pyridine and Nicotinate Derivatives

The strategic incorporation of fluorine into drug candidates has become a well-established strategy in medicinal chemistry to enhance their pharmacological properties. eurekaselect.comnih.govrsc.orgnih.gov Fluorinated pyridine and nicotinate derivatives are expected to continue to be a fertile ground for the discovery of new therapeutics. Future research in this area will likely focus on several key aspects:

Development of Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of complex fluorinated pyridine and nicotinate derivatives will be crucial for expanding the accessible chemical space.

Exploration of New Therapeutic Areas: While these scaffolds have been explored in areas such as oncology and neuroscience, their potential in other therapeutic areas, such as infectious diseases and metabolic disorders, remains largely untapped.

Integration of Computational Approaches: The use of computational modeling and artificial intelligence in drug design will play an increasingly important role in the rational design of fluorinated pyridine and nicotinate derivatives with optimized properties.

Focus on Drug Delivery and Formulation: As more potent compounds are developed, challenges related to their delivery and formulation will need to be addressed to ensure their optimal therapeutic effect.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify amino (δ 5.8–6.2 ppm) and ethyl ester (δ 1.3–4.3 ppm) protons. Chlorine and fluorine substituents cause deshielding in adjacent carbons .

- LC-MS : Use electrospray ionization (ESI+) to detect the molecular ion peak ([M+H]⁺). Confirm fragmentation patterns against databases.

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (NH₂) validate functional groups .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?

Methodological Answer :

Regioselectivity challenges arise from competing reactivity of chloro and fluoro groups. Use DFT calculations to predict reactive sites, and validate with kinetic studies. For example, Pd-catalyzed couplings favor the 4-amino group due to its electron-donating effect. Monitor reactions in real-time via in-situ IR or HPLC to adjust temperature and catalyst loading .

Advanced: How should researchers resolve contradictory spectral data (e.g., NMR vs. LC-MS) for this compound?

Methodological Answer :

Contradictions may stem from impurities or tautomeric forms.

- Step 1 : Repeat analysis under standardized conditions (e.g., deuterated solvents for NMR, fresh mobile phases for LC-MS).

- Step 2 : Cross-validate with alternative techniques (e.g., X-ray crystallography or 2D NMR).

- Step 3 : Quantify uncertainties using statistical tools (e.g., confidence intervals for peak integration) .

Advanced: What strategies mitigate decomposition of this compound under acidic/basic conditions?

Methodological Answer :

The ester group is prone to hydrolysis.

- Acidic Conditions : Use low temperatures (0–5°C) and short reaction times.

- Basic Conditions : Employ buffered systems (pH 7–8) or protective groups (e.g., Boc for the amino group).

- Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Methodological Answer :

- Software : Use Gaussian or ORCA for DFT calculations to map electrostatic potentials and frontier molecular orbitals.

- Parameters : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with analogous compounds (e.g., 6-bromo-5-fluoronicotinaldehyde) to validate trends .

Advanced: What analytical methods quantify byproducts in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.